molecular formula C20H17FN4O2S B2960524 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea CAS No. 941988-86-9

1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea

Katalognummer B2960524
CAS-Nummer: 941988-86-9
Molekulargewicht: 396.44
InChI-Schlüssel: BNNHQMQBMASLQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A series of novel compounds incorporating the structure of interest have been synthesized, showcasing significant biological activities. Notably, these compounds, characterized by urea or bis-urea functionalities with various substituents, have demonstrated notable antiproliferative effects against a range of cancer cell lines, including breast carcinoma MCF-7 cells. The presence of specific substituents like hydroxy group or halogen atoms has been linked to moderate antiproliferative effects, with certain derivatives showing exceptional selectivity and potency against specific cancer cell lines. The synthesis process utilized benzotriazole as a synthon, highlighting the chemical versatility and potential therapeutic applications of these compounds in cancer treatment (Perković et al., 2016).

Metabolism and Disposition Studies

Research into the disposition and metabolism of related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, has provided valuable insights into the pharmacokinetics and metabolic pathways of these chemicals. Such studies are crucial for understanding the bioavailability, elimination, and potential toxicological profiles of novel therapeutic agents, guiding their development for clinical use (Renzulli et al., 2011).

Discovery of FLT3 Inhibitors

The compound's structure has influenced the discovery of FLT3 inhibitors capable of overcoming drug-resistant mutations, emphasizing its role in the development of targeted cancer therapies. These inhibitors offer a promising approach for treating conditions like acute myeloid leukemia, showcasing the potential of structural analogues in addressing challenges in oncology (Zhang et al., 2020).

Antagonists for Human Adenosine Receptors

The exploration of isoquinoline and quinazoline urea derivatives as antagonists for human adenosine receptors highlights another therapeutic avenue. These compounds have shown affinity for adenosine A(3) receptors, potentially offering new treatments for conditions like inflammatory diseases, cancer, and cardiovascular diseases. The research underlines the significance of structural modifications in enhancing receptor affinity and selectivity, paving the way for novel drug development (van Muijlwijk-Koezen et al., 2000).

Photocatalytic Synthesis

The compound's structure has also facilitated the development of photocatalytic reactions for constructing complex molecular architectures, such as 5,6-dihydroimidazo[2,1-a]isoquinolines. This method represents a novel approach to synthesizing luminescent materials, potentially applicable in electronic and photonic devices, highlighting the compound's role in advancing materials science and engineering (Wang et al., 2021).

Eigenschaften

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-15-5-7-16(8-6-15)22-19(27)24-20-23-17(12-28-20)18(26)25-10-9-13-3-1-2-4-14(13)11-25/h1-8,12H,9-11H2,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNHQMQBMASLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.